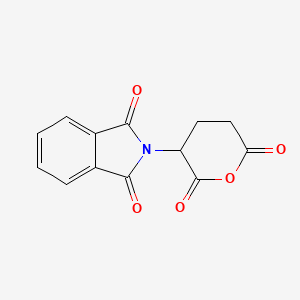

N-Phthaloyl-DL-glutamic anhydride

Description

The exact mass of the compound this compound is 259.04807239 g/mol and the complexity rating of the compound is 448. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['120846', '9986']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDLEMPZXFCQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863154 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-28-0, 3085-92-5 | |

| Record name | N-Phthaloyl-DL-glutamic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthaloyl glutamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6J97P1G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phthaloyl-DL-glutamic Anhydride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Phthaloyl-DL-glutamic anhydride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this important chemical intermediate.

Introduction: A Molecule of Historical Significance and Continued Relevance

This compound, a derivative of glutamic acid, holds a significant place in the annals of medicinal chemistry. Historically, it is most recognized as a key intermediate in the synthesis of thalidomide, a drug infamous for its teratogenic effects but later repurposed for treating conditions like leprosy and multiple myeloma.[1][2] Beyond this historical context, this compound continues to be a valuable reagent in organic synthesis, particularly in the fields of peptide chemistry and the development of novel therapeutics.[3][4] Its unique structural features, combining a phthalimide group and a glutamic anhydride moiety, confer a distinct reactivity profile that enables its use as a versatile building block.

This guide will delve into the fundamental properties of this compound, provide a detailed protocol for its synthesis, and explore its applications, offering a robust resource for laboratory and developmental work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, characterization, and application in synthetic chemistry.

Physical Properties

This compound is a white to off-white crystalline solid under standard laboratory conditions.[3][5] The crystalline nature of the compound contributes to its stability and ease of handling.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₅ | [6][] |

| Molecular Weight | 259.21 g/mol | [3][6] |

| Appearance | White to almost white crystalline powder | [3][5] |

| Melting Point | 197-201 °C | [3][8][9] |

| Solubility | Soluble in dioxane | [10] |

| CAS Number | 3343-28-0 | [6] |

It is worth noting that slight variations in the reported melting point exist across different suppliers (e.g., 202-208 °C), which may be attributable to differences in purity and the analytical method employed.[3][5] A narrow melting point range is indicative of high purity.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the two key functional groups present in its structure: the phthalimide group and the cyclic anhydride.

The phthalimide group serves as a protecting group for the primary amine of glutamic acid. This protection is stable under many reaction conditions but can be removed when desired, typically using hydrazine.

The cyclic anhydride is the more reactive site, susceptible to nucleophilic attack. This reactivity is the basis for many of its applications. Key reactions include:

-

Hydrolysis: In the presence of water, the anhydride ring opens to form N-Phthaloyl-DL-glutamic acid.[3] This reaction is a critical consideration for storage and handling, as exposure to moisture will lead to the degradation of the anhydride.

-

Reaction with Amines: this compound readily reacts with primary and secondary amines to form the corresponding amides.[3] This reaction is fundamental to its use in peptide synthesis and for the derivatization of proteins.[3][4]

-

Cyclization Reactions: In the synthesis of thalidomide, the N-phthaloyl-DL-glutamic acid precursor (formed from the anhydride) undergoes cyclization to form the glutarimide ring.[2]

The following diagram illustrates the hydrolysis of this compound:

Caption: Hydrolysis of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process starting from DL-glutamic acid and phthalic anhydride. The following protocol is a representative procedure.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

This initial step involves the formation of the phthalimide ring.

Materials:

-

DL-Glutamic acid

-

Phthalic anhydride

-

Pyridine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend L-glutamic acid in pyridine.[11]

-

Add an equimolar amount of phthalic anhydride to the suspension.[11]

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).[11]

-

After the reaction is complete, cool the mixture and evaporate the pyridine under reduced pressure to obtain the crude N-phthalamic acid.[11]

Step 2: Cyclization to this compound

The second step involves the dehydration of the diacid to form the cyclic anhydride.

Materials:

-

Crude N-Phthaloyl-DL-glutamic acid from Step 1

-

Acetic anhydride

Procedure:

-

To the crude N-Phthaloyl-DL-glutamic acid, add acetic anhydride.[11][12]

-

Heat the mixture to reflux for a short period (e.g., 15 minutes).[12] The formation of the anhydride is typically rapid under these conditions.

-

Cool the reaction mixture to room temperature to allow for crystallization of the product.[12]

-

Collect the crystalline this compound by filtration.

-

Wash the collected solid with a suitable solvent, such as ethyl acetate, to remove any residual acetic anhydride and other impurities.[12]

-

Dry the product under vacuum to obtain the final this compound.

The following diagram outlines the synthetic workflow:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound spans several areas of chemical and pharmaceutical research.

Peptide Synthesis

A primary application of this reagent is in peptide synthesis.[3] The phthaloyl group acts as a protecting group for the amino functionality of glutamic acid. This allows for the selective formation of peptide bonds at the carboxylic acid groups without interference from the amine. The anhydride's reactivity enables the coupling of the protected glutamic acid to the N-terminus of a peptide chain. The phthaloyl protecting group can be subsequently removed under specific conditions that do not cleave the newly formed peptide bond.[3]

Intermediate in Drug Synthesis

As previously mentioned, this compound is a well-established precursor in the synthesis of thalidomide.[2] The straightforward reaction of the anhydride with an appropriate amine, followed by cyclization, provides an efficient route to the thalidomide core structure. This synthetic pathway has been the subject of numerous studies and optimizations.[1][2][13]

Protein Derivatization and Analysis

The reactivity of this compound with primary amines makes it a useful tool for the N-terminal derivatization of proteins.[3] This modification can alter the physicochemical properties of the protein, such as its hydrophobicity, which can be advantageous for separation and analysis by techniques like mass spectrometry.[3] It has also been implicated in Edman degradation, a method for sequencing amino acids in a peptide.[3]

Development of Novel Bioactive Molecules

The structural motifs within this compound can be found in various biologically active compounds. Researchers have explored its use as a starting material for the synthesis of novel molecules with potential therapeutic applications, including those targeting neurological disorders.[3] Its derivatives have been investigated for their interactions with biological targets such as calcium-sensing receptors.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to be a skin and eye irritant.[3] Inhalation of the dust should be avoided. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information and handling procedures.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a chemical compound with a rich history and ongoing importance in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and applications, as outlined in this guide, is essential for its safe and effective use in the laboratory and beyond.

References

-

Ramachndran, D. et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1). [Link]

-

PubChem. This compound. [Link]

-

Nguyen, T. A. et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. [Link]

-

Figshare. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. [Link]

-

ACS Publications. (2019). Facile Synthesis of Thalidomide. [Link]

-

PubChem. N-Phthaloyl-l-glutamic anhydride. [Link]

-

PubChem. N-phthaloyl-L-glutamic acid. [Link]

-

Al-Shemary, R. K. (2016). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. International Journal of Advanced Research. [Link]

- Google Patents. Process for the synthesis of thalidomide.

-

Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. [Link]

-

SciSpace. Preparation of phthalyl-L-glutamic acid. [Link]

- Google Patents. Process for synthesis of L-glutamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. smolecule.com [smolecule.com]

- 4. CAS 25830-77-7: N-Phthaloyl-L-glutamic anhydride [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 3085-92-5 [amp.chemicalbook.com]

- 10. This compound CAS#: 3343-28-0 [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Collection - Facile Synthesis of Thalidomide - Organic Process Research & Development - Figshare [acs.figshare.com]

N-Phthaloyl-DL-glutamic anhydride structure and molecular formula C13H9NO5.

An In-Depth Technical Guide to N-Phthaloyl-DL-glutamic Anhydride: Structure, Synthesis, and Advanced Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (C₁₃H₉NO₅). We will delve into its core chemical principles, provide validated protocols for its synthesis and application, and explore its strategic importance in modern synthetic chemistry, particularly in the fields of peptide synthesis and proteomics.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional reagent characterized by two key structural motifs: a planar, aromatic phthalimide group and a reactive glutaric anhydride ring.[1] The molecular formula is C₁₃H₉NO₅.[2] The phthalimide group acts as a robust, non-labile protecting group for the primary amine of glutamic acid. This stability is critical, as the imide nitrogen's lone pair is delocalized into the two adjacent carbonyl groups, significantly reducing its nucleophilicity and basicity. Concurrently, the glutaric anhydride ring provides a highly reactive site for nucleophilic acyl substitution, making the molecule an effective acylating agent.

Below is the foundational chemical structure of the molecule.

Caption: Figure 1: 2D Structure of this compound.

A summary of its key quantitative data is presented for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₅ | [2][3][4] |

| Molecular Weight | 259.21 g/mol | [2][3] |

| Exact Mass | 259.04807 g/mol | [2] |

| IUPAC Name | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | [2] |

| CAS Number | 3343-28-0 | [2][3] |

| Physical Form | White to off-white crystalline solid/powder | [5] |

| Melting Point | 197-201 °C | [3] |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 8.00-7.89 (m, 4H), 5.48 (dd, 1H), 3.17-3.07 (m, 1H), 3.03-2.92 (m, 1H), 2.68-2.55 (m, 1H), 2.19-2.07 (m, 1H) | [6] |

| ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) | 167.18, 166.77, 166.11, 135.52, 131.58, 124.09, 48.15, 29.92, 20.87 | [6] |

Validated Synthesis Protocol

The synthesis of this compound is a well-established two-step process. The causality behind this procedure is straightforward: the first step forms the highly stable N-phthaloyl protected amino acid, and the second step generates the reactive anhydride from the dicarboxylic acid precursor. This sequence ensures that the amine is protected before the formation of the anhydride, preventing unwanted polymerization.

Caption: Figure 2: High-level workflow for the synthesis of this compound.

Experimental Protocol: High-Yield Synthesis

This protocol is optimized for high yield and purity.[6]

-

Step 1: Formation of N-Phthaloyl-DL-glutamic Acid.

-

Step 2: Cyclization to this compound.

-

In a round-bottom flask equipped with a reflux condenser, suspend 41.6 g of N-Phthaloyl-DL-glutamic acid in 45 mL of acetic anhydride.

-

Heat the mixture to reflux and maintain for 15 minutes. The acetic anhydride serves as both the solvent and the dehydrating agent required for the intramolecular cyclization.

-

Remove the heat source and allow the reaction mixture to cool to room temperature naturally. Crystallization should occur spontaneously.

-

Isolate the product by vacuum filtration.

-

Wash the collected crystals thoroughly with ethyl acetate to remove residual acetic anhydride and other soluble impurities.

-

Dry the product under vacuum. This method typically yields approximately 36.9 g (95%) of colorless, needle-like crystals.[6]

-

Self-Validation: The success of the synthesis is confirmed by the product's sharp melting point (197-201 °C) and spectroscopic data (¹H and ¹³C NMR) that should match the reference values in Table 1.[3][6]

Core Application: Orthogonal Protection in Peptide Synthesis

The primary and most valuable application of this reagent is in peptide chemistry, where the phthaloyl (Phth) group serves as a uniquely robust α-amino protecting group.[8] Its utility stems from its "orthogonality"—its stability under conditions used to remove other common protecting groups.

-

Stability to Acid: The Phth group is completely stable to strong acids like trifluoroacetic acid (TFA), which is used to cleave Boc-based protecting groups.[8]

-

Stability to Base: It is also stable to basic conditions, such as the piperidine solutions used to remove the Fmoc group.[8]

This three-dimensional orthogonality allows for complex synthetic strategies, such as the on-resin cyclization or branching of peptides, where a specific amine must be unmasked while others remain protected.

Deprotection Protocol: Hydrazinolysis

The standard method for cleaving the phthaloyl group is via hydrazinolysis.[9] The high nucleophilicity of hydrazine allows it to attack the imide carbonyls, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the free primary amine.

Caption: Figure 3: Deprotection of the Phthaloyl group using hydrazine.

Experimental Workflow:

-

Swell the phthaloyl-protected peptide-resin in a suitable solvent like ethanol or DMF.

-

Treat the resin with a solution of hydrazine hydrate (typically 2-5% in the reaction solvent).

-

Allow the reaction to proceed at room temperature for 1-3 hours.

-

Filter the resin and wash thoroughly to remove the soluble phthalhydrazide byproduct and excess hydrazine.

-

The deprotected N-terminal amine is now available for the next synthetic step.

Field Insight: While effective, hydrazinolysis can sometimes lead to the reduction of sensitive functional groups in the peptide sequence due to the in-situ formation of diimide.[9] For highly sensitive substrates, milder deprotection reagents such as ethylenediamine may be employed.[10][11]

Advanced Application: N-Terminal Derivatization for Proteomics

Beyond synthesis, this compound is a valuable tool for the characterization of proteins and peptides via mass spectrometry.[5] Chemical derivatization of the N-terminus and lysine side chains can alter the fragmentation patterns of peptides, simplifying spectral interpretation.

Causality of Application: The anhydride reacts readily with the free amino groups (α-amino at the N-terminus and ε-amino of lysine residues) in a protein digest.[5] Attaching the bulky, hydrophobic phthaloyl-glutamic acid moiety offers two key advantages:

-

Facilitated Separation: The increased hydrophobicity of the derivatized peptides can improve their separation during reversed-phase liquid chromatography (LC) prior to mass analysis.[5]

-

Controlled Fragmentation: While not a charged tag, the modification alters the peptide's fragmentation behavior, which can be useful for specific analytical workflows.

This application is conceptually similar to other N-terminal labeling strategies used in the field of "N-terminomics" to identify the starting residue of mature, processed proteins.[12]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazards: The compound is classified as a skin and eye irritant.[3] It is also suspected of causing cancer.[3] Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as the anhydride group is susceptible to hydrolysis.[5]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Castro, J. L., et al. (1999). N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides. The Journal of Organic Chemistry. [Link]

-

Sacalis, C., et al. (2018). SYNHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L- GLUTAMYLCYCLOHEXYLAMIDE. Studia Universitatis Babes-Bolyai Chemia. [Link]

-

Sacalis, C., et al. (2017). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Studia Universitatis Babes-Bolyai Chemia. [Link]

-

Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. [Link]

-

Faghihi, K., et al. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Asian Journal of Chemistry. [Link]

-

McArthur, C. R., et al. (1983). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Synthetic Communications. [Link]

-

Sacalis, C., et al. (2017). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. ResearchGate. [Link]

-

Meshram, H. M., et al. (2000). Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Indian Journal of Chemistry - Section B. [Link]

-

King, F. E., & Kidd, D. A. A. (1949). Preparation of phthalyl-L-glutamic acid. Nature. [Link]

-

Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry. [Link]

-

Nefkens, G. H. L., et al. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. ResearchGate. [Link]

-

Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral γ-L-Glutamyl transfer reagent. Sabinsa Corporation. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials. Springer. [Link]

-

Manabe, S., & Ito, Y. (2007). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. The Journal of Organic Chemistry. [Link]

-

GCW Gandhi Nagar Jammu. Peptides. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

An, Y., et al. (2014). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Vrkic, I., et al. (2018). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phthaloyl- DL -glutamic anhydride 98 3343-28-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent - Sabinsa Brasil [sabinsa.com.br]

- 10. N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and potential therapeutic effects of N-Phthaloyl-DL-glutamic anhydride.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-glutamic anhydride, a derivative of glutamic acid, stands as a pivotal intermediate in synthetic organic and medicinal chemistry. While direct evidence of its intrinsic biological activity remains limited, its true significance lies in its role as a versatile precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and, most importantly, its application in the development of molecules with therapeutic potential, including those with immunomodulatory, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the strategic use of this compound in generating novel therapeutic agents.

Introduction: The Strategic Importance of a Synthetic Intermediate

This compound (CAS No: 3343-28-0) is a cyclic imide and anhydride of N-phthaloylglutamic acid.[1][2] Its molecular formula is C₁₃H₉NO₅, and it has a molecular weight of 259.21 g/mol .[2] The phthaloyl group serves as a robust protecting group for the primary amine of glutamic acid, a feature that is extensively leveraged in peptide synthesis and the construction of more complex molecules.[3] While some sources suggest potential interactions with biological systems, such as calcium-sensing receptors, concrete evidence to substantiate these claims is not well-documented in peer-reviewed literature.[3] Therefore, the primary focus of this guide will be on its established and significant role as a synthetic building block.

The historical and continued importance of this compound is inextricably linked to the synthesis of thalidomide and its analogs, which have demonstrated a spectrum of therapeutic activities, including the treatment of leprosy and multiple myeloma.[4] This connection underscores the critical role of this anhydride in medicinal chemistry and drug development.

Synthesis and Chemical Properties

The synthesis of this compound is a well-established chemical transformation. The most common method involves a two-step process:

-

N-Phthaloylation of Glutamic Acid: DL-glutamic acid is reacted with phthalic anhydride, typically at elevated temperatures (120-180°C), to form N-phthaloyl-DL-glutamic acid.[5] This reaction can be carried out in the presence of a solvent such as pyridine or acetic acid, or under solvent-free melt conditions.[5]

-

Cyclization to the Anhydride: The resulting N-phthaloyl-DL-glutamic acid is then treated with a dehydrating agent, most commonly acetic anhydride, under reflux to yield this compound.[6]

The anhydride is a stable, crystalline solid at room temperature.[2] Its reactivity is dominated by the anhydride moiety, which is susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is the cornerstone of its utility in synthesis.

Role as a Precursor to Immunomodulatory and Anti-inflammatory Agents

The most profound therapeutic implications of this compound stem from its use in the synthesis of phthalimide-containing immunomodulators, most notably thalidomide and its analogs (lenalidomide and pomalidomide). While the anhydride itself is not the active immunomodulatory agent, it is a critical component in the synthesis of these potent drugs.

The Thalidomide Connection

Historically, this compound was a key intermediate in some of the early syntheses of thalidomide. The anhydride can be reacted with ammonia or urea at high temperatures to form the glutarimide ring of thalidomide.

Mechanism of Action of Phthalimide-Derived Immunomodulators

The immunomodulatory effects of thalidomide and its analogs are complex and multifaceted. One of their primary mechanisms of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. While the precise mechanism of TNF-α inhibition by these molecules is still under investigation, it is known to involve the destabilization of TNF-α mRNA.

Furthermore, these compounds are known to modulate the immune system by altering cytokine production, enhancing T-cell mediated cytotoxicity, and regulating the activity of various immune cells.

Potential Therapeutic Applications of Phthalimide Derivatives

The versatility of the phthalimide scaffold, often introduced via this compound or related starting materials, has led to the exploration of its derivatives for a wide range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of various phthalimide derivatives.[7][8][9] The proposed mechanisms of action are diverse and include:

-

Inhibition of Receptor Tyrosine Kinases: Some phthalimide-triazole hybrids have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[10]

-

Induction of Apoptosis: Certain phthalimide derivatives have been found to induce programmed cell death in cancer cells.

-

Anti-angiogenic Effects: The parent compound of this class, thalidomide, is known for its anti-angiogenic properties, which contribute to its anticancer effects.

It is important to reiterate that these activities are characteristic of the final phthalimide-containing molecules and not of the this compound precursor itself.

Neuroprotective Effects

Recent research has explored the potential of phthalimide derivatives as neuroprotective agents, with potential applications in neurodegenerative diseases like Alzheimer's disease.[1][2][5][6][11] The neuroprotective mechanisms of these derivatives are thought to involve:

-

Cholinesterase Inhibition: Some phthalimide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[2][11] Reduced acetylcholine levels are a hallmark of Alzheimer's disease.

-

Antioxidant Activity: Certain phthalimide derivatives possess antioxidant properties, which can help to mitigate the oxidative stress implicated in neurodegeneration.[1][11]

Experimental Protocols

For researchers interested in exploring the immunomodulatory properties of compounds synthesized from this compound, a standard in vitro assay to assess TNF-α inhibition is provided below.

Protocol: In Vitro TNF-α Inhibition Assay in Macrophages

Objective: To determine the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage-like cell line)

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control group.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production).

Diagram of Experimental Workflow:

Caption: Workflow for assessing TNF-α inhibition in vitro.

Conclusion

This compound is a compound of significant interest not for its own biological activities, but for the potent therapeutic agents that can be synthesized from it. Its role as a protected form of glutamic acid makes it an invaluable tool in the synthetic chemist's arsenal for the construction of complex molecules with diverse pharmacological profiles. The continued exploration of phthalimide-based compounds for immunomodulatory, anticancer, and neuroprotective applications ensures that this compound will remain a relevant and important molecule in the field of drug discovery and development. Future research may yet uncover direct biological effects of the anhydride, but its current and historical value as a key synthetic intermediate is firmly established.

References

- Karthik, C. S., et al. (2023). Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease. ACS Omega, 8(8), 7987-8001.

- Nguyen, T. V., et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development, 23(7), 1496-1500.

- Matore, Y., et al. (2023). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. ChemistrySelect, 8(9), e202204550.

- Xie, S. Q., et al. (2017). Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. Molecules, 22(3), 342.

- de Melo, T. R., et al. (2023). Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Current Medicinal Chemistry, 30(33), 3737-3761.

- Alanazi, A. M., et al. (2022). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. Molecules, 27(19), 6649.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability. Bioorganic Chemistry, 109, 104719.

- Li, Y., et al. (2021). Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation. Chemical Biology & Drug Design, 98(4), 493-500.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 3343-28-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Phthaloyl-DL-glutamic Anhydride: From Synthetic Precursor to a Key for Unlocking Cereblon-Mediated Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-glutamic anhydride is a pivotal chemical intermediate, primarily recognized for its role as a key precursor in the synthesis of thalidomide and its clinically significant immunomodulatory analogs (IMiDs), such as lenalidomide and pomalidomide.[1][2] While not possessing a significant intrinsic mechanism of action in biochemical pathways itself, its synthetic utility provides a direct gateway to a class of molecules that have revolutionized the treatment of multiple myeloma and other hematological cancers.[3][4] This guide elucidates the role of this compound in the synthesis of these powerful therapeutics and provides an in-depth exploration of the biochemical mechanism of its derivatives, focusing on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will detail the molecular interactions, downstream signaling consequences, and the experimental methodologies crucial for research and development in this field.

The Chemical Identity and Synthetic Importance of this compound

This compound is a derivative of glutamic acid where the amino group is protected by a phthaloyl group.[1] This protection is crucial in synthetic chemistry as it prevents the amine from participating in unwanted side reactions, allowing for specific modifications at other parts of the molecule.[1] Its primary and most notable application is serving as the foundational building block for constructing the glutarimide ring of thalidomide.[1][5]

The synthesis of thalidomide from DL-glutamic acid typically involves a two-step process:

-

Formation of N-Phthaloyl-DL-glutamic Acid: DL-glutamic acid is reacted with phthalic anhydride at elevated temperatures (120°C to 180°C). This reaction involves a nucleophilic attack of the amino group on a carbonyl carbon of the phthalic anhydride, followed by dehydration to form the stable phthalimide ring structure.[1]

-

Cyclization to this compound: The resulting N-Phthaloyl-DL-glutamic acid is then treated with a dehydrating agent, such as acetic anhydride, under reflux to form the cyclic anhydride.[6][7]

This anhydride is the immediate precursor that is then typically reacted with ammonia or urea at high temperatures to form the glutarimide ring, completing the synthesis of thalidomide.[5][8]

Experimental Protocol: Synthesis of Thalidomide from L-Glutamine (A Common Variant)

While the classical synthesis starts with glutamic acid, many modern procedures utilize L-glutamine for its cost-effectiveness and availability.[9] The following protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of N-Phthaloyl-L-glutamine

-

To a stirred solution of dimethylformamide (DMF, 15 mL), add L-glutamine (5.0 g, 0.034 mol).

-

Gently heat the mixture to 40-45 °C until the L-glutamine dissolves.

-

Add phthalic anhydride (5.0 g, 0.033 mol) to the solution.

-

Increase the temperature to 90-95 °C and maintain stirring for 3 hours.

-

After 3 hours, cool the reaction to 65 °C and distill the DMF under vacuum.

-

To the residue, add water and adjust the pH to 1-2 using 6N HCl, which will cause the product to solidify.

-

Stir the mixture for 2 hours at 15 °C.

-

Filter the solid product, wash with chilled water, and dry to obtain N-Phthaloyl-L-glutamine as a white powder.

Step 2: Cyclization to Thalidomide

-

Suspend the dried N-Phthaloyl-L-glutamine in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a cyclizing/condensing agent such as N,N'-carbonyldiimidazole (CDI).[5][9]

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dioxane/water or ethanol/water) to yield pure thalidomide.[10]

The Core Mechanism of Action: Thalidomide and Analogs as Cereblon E3 Ligase Modulators

The therapeutic and teratogenic effects of thalidomide remained a mystery for decades. The landmark discovery that unlocked this mechanism was the identification of Cereblon (CRBN) as the primary direct binding target of thalidomide.[3][4] CRBN is a crucial component of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, acting as a substrate receptor.[4][11]

The CRL4^CRBN^ complex functions within the ubiquitin-proteasome system, which is the cell's primary machinery for degrading unwanted or damaged proteins. E3 ubiquitin ligases are responsible for recognizing specific target proteins (substrates) and catalyzing the transfer of ubiquitin to them. This ubiquitination marks the protein for destruction by the proteasome.

The binding of thalidomide or its analogs (now collectively termed Cereblon E3 Ligase Modulators, or CELMoDs) to a hydrophobic pocket in CRBN does not inhibit the E3 ligase; instead, it ingeniously alters its substrate specificity.[3][12] This creates a new binding surface on CRBN that can now recognize and recruit proteins that it would not normally interact with. These newly targeted proteins are referred to as "neosubstrates." [11]

Key Neosubstrates and Downstream Consequences

The recruitment of neosubstrates to the CRL4^CRBN^ complex leads to their ubiquitination and subsequent degradation, which explains the pleiotropic effects of these drugs.

-

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation: In multiple myeloma cells, the primary neosubstrates are the lymphoid transcription factors Ikaros and Aiolos.[4] The degradation of these proteins is a central event in the anti-myeloma activity of lenalidomide and pomalidomide.

-

Direct Anti-proliferative Effect: The loss of Ikaros and Aiolos leads to the downregulation of key myeloma survival genes, including IRF4 and MYC, inducing cell cycle arrest and apoptosis.[13]

-

Immunomodulatory Effect: Degradation of Ikaros and Aiolos in T-cells represses the expression of interleukin-2 (IL-2), but in the presence of CELMoDs, this repression is lifted, leading to enhanced T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[14][15] This boosts the patient's own immune system to attack cancer cells.

-

-

SALL4 Degradation and Teratogenicity: The devastating teratogenic (birth defect-causing) properties of thalidomide are also mediated by CRBN. The binding of thalidomide to CRBN induces the degradation of another transcription factor, SALL4, which is critical for limb development.[3] The degradation of SALL4 disrupts essential developmental pathways, leading to the characteristic phocomelia (limb malformations) observed in the historical thalidomide tragedy.[16]

The dual function of CELMoDs as both powerful cancer therapeutics and potent teratogens is therefore explained by the same core mechanism: CRBN-dependent degradation of different neosubstrates in different cellular contexts.

Figure 1: Mechanism of Action of Cereblon E3 Ligase Modulators (CELMoDs).

Anti-Angiogenic and Other Effects

Beyond neosubstrate degradation, thalidomide and its analogs exhibit other biological activities that contribute to their therapeutic efficacy:

-

Anti-Angiogenesis: They inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival.[17][18] This is achieved in part by inhibiting vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.[14]

-

Cytokine Modulation: CELMoDs suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6, while stimulating anti-inflammatory cytokines like IL-10.[14][15][18] The inhibition of TNF-α was one of the first discovered activities of thalidomide.[13][19]

Table 1: Comparative Potency of Thalidomide Analogs

| Compound | Relative Potency (TNF-α Inhibition) | Key Neosubstrates | Primary Indication |

| Thalidomide | 1x | SALL4, others | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | ~500x | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | ~10,000x | IKZF1, IKZF3 | Relapsed/Refractory Multiple Myeloma |

Data synthesized from multiple sources indicating relative potencies.[18]

Key Methodologies for Studying CELMoD Mechanisms

Validating the mechanism of action for novel CELMoDs requires a multi-faceted experimental approach. The protocols must be designed as self-validating systems, where results from one assay logically support the next.

Identifying the Direct Protein Target

Causality: The first critical step is to unequivocally identify the direct binding partner of a compound. This was historically challenging for thalidomide.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilize the Ligand: Synthesize a derivative of the compound of interest (e.g., thalidomide) with a linker arm that can be covalently attached to a solid support matrix, such as ferrite glycidyl methacrylate (FG) beads.[3]

-

Prepare Cell Lysate: Grow a relevant cell line (e.g., MM.1S multiple myeloma cells) and prepare a total cell lysate under non-denaturing conditions to preserve protein complexes.

-

Incubation: Incubate the cell lysate with the ligand-immobilized beads. The target protein (and its binding partners) will bind to the ligand. Include a control incubation with beads that have no ligand.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protein that is specifically and consistently pulled down by the ligand-bound beads but not the control beads is the primary target (e.g., CRBN).[3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 6. Buy this compound | 3343-28-0 [smolecule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Thalidomide, NSC-66847, K-17, Talizer, Thalomid, Synovir-药物合成数据库 [drugfuture.com]

- 9. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thalidomide - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Profile of N-Phthaloyl-DL-glutamic Anhydride: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

N-Phthaloyl-DL-glutamic anhydride is a pivotal intermediate in synthetic and medicinal chemistry, recognized for its role in peptide synthesis and as a precursor for pharmacologically active molecules.[1][2] Its utility in drug development, particularly in neurology and oncology, necessitates a thorough understanding of its physicochemical properties.[3] A critical parameter in this regard is its thermal stability, which dictates synthesis conditions, formulation strategies, storage protocols, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition temperature, the analytical methodologies used for its characterization, and the underlying chemical principles governing its stability.

Introduction: The Significance of Thermal Stability

This compound (C₁₃H₉NO₅, MW: 259.21 g/mol ) is a heterocyclic compound synthesized from the reaction of phthalic anhydride and DL-glutamic acid.[3][4] The phthaloyl moiety serves as an effective protecting group for the amine functionality of glutamic acid, preventing unwanted side reactions during complex synthetic pathways.[2] This feature makes it invaluable in the precise construction of peptides and other complex molecules.[1]

The thermal stability of a chemical entity is not merely an academic data point; it is a cornerstone of process chemistry and pharmaceutical formulation. For this compound, this property is crucial for:

-

Synthesis Optimization: The synthesis of the anhydride and its subsequent reactions often require elevated temperatures.[2] Knowledge of the decomposition threshold is essential to maximize yield and purity by preventing thermal degradation.

-

Purification and Processing: Techniques such as melt crystallization or drying require precise temperature control to avoid compromising the compound's integrity.

-

Storage and Shelf-Life: Understanding the thermal profile ensures that appropriate storage conditions are maintained, guaranteeing the long-term stability and viability of the material.

-

Formulation Development: The temperatures involved in pharmaceutical formulation processes like granulation and hot-melt extrusion must be well below the decomposition point of the API.

This document serves as a technical resource, grounded in established analytical principles, to elucidate the thermal characteristics of this compound.

Physicochemical and Thermal Properties Overview

This compound is a white to off-white crystalline solid under standard conditions.[3][5] Its melting point and thermal decomposition characteristics are key indicators of its stability. The inherent thermal resistance is significantly influenced by the rigid, aromatic phthalimide group integrated into its structure.[2]

Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₅ | [1][3] |

| Molecular Weight | 259.21 g/mol | [1][3] |

| Appearance | White to almost white powder or crystalline solid | [3][5] |

| Melting Point | 197-208 °C | [1][3][6] |

| Decomposition Onset | > 250 °C | [2][3] |

| Maximum Decomposition | > 320 °C | [3] |

| Hazardous Byproducts | Toxic fumes of nitrogen oxides (NOx) upon decomposition | [6] |

Note: The reported melting point shows slight variations (e.g., 197-201°C, 202-208°C), which can be attributed to differences in sample purity and analytical measurement conditions.[1][3]

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) of this compound and related phthalimide compounds reveals considerable thermal stability.[2][3] The decomposition is not an abrupt event but a gradual process occurring over a broad temperature range.

-

Onset of Decomposition: The compound maintains its structural integrity throughout the melting process, with significant mass loss typically beginning at temperatures exceeding 250°C.[2][3] This high onset temperature is largely due to the stable phthalimide ring system.

-

Decomposition Mechanism: While specific mechanistic studies on this exact molecule are not widely published, the thermal decomposition of cyclic anhydrides and imides generally involves the fragmentation of the heterocyclic rings.[7][8] Upon heating to decomposition, this compound is known to emit toxic fumes of nitrogen oxides (NOx).[6] The decomposition pathway likely involves the initial cleavage of the anhydride ring, followed by the fragmentation of the glutarimide and phthalimide structures, leading to the release of gaseous products like CO, CO₂, and NOx.

Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of thermal stability data, standardized analytical protocols are imperative. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

Principle: TGA provides quantitative information on mass changes in a material as a function of temperature or time. It is the definitive method for determining decomposition temperatures. The resulting data are plotted as mass percent versus temperature (TGA curve), and the first derivative of this curve (DTG curve) reveals the temperature of the maximum rate of mass loss.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen (N₂), at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.[4]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), often defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the first derivative of the TGA curve to generate the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is used to detect thermal events such as melting (endothermic) and decomposition (often exothermic).

Detailed Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify the sharp, endothermic peak corresponding to the melting point of the compound.

-

Observe any broad exothermic or endothermic events following the melt that may indicate decomposition.

-

Visualization of Experimental Workflow

The logical flow of thermal analysis, from sample preparation to final data interpretation, is critical for obtaining reliable results.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

This compound demonstrates robust thermal stability, a highly desirable characteristic for a pharmaceutical intermediate. With a melting point in the range of 197-208°C and a decomposition onset temperature consistently above 250°C, the compound can withstand the thermal stress of typical synthetic and formulation processes.[1][2][3] The gradual decomposition profile, with a maximum rate above 320°C, further underscores its stability.[3] A rigorous analytical approach using TGA and DSC is essential for precisely characterizing this thermal behavior, providing drug development professionals with the critical data needed to ensure product quality, safety, and stability from laboratory synthesis to clinical application.

References

-

Faghihi, K., Heidari, P., & Shabanian, M. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, 24(5), 2025-2027. [Link]

-

Nishitomi, K., Nagai, T., & Tokura, N. (1968). Thermal Decompositions and Mass Spectral Studies of the Cyclic Anhydrides of Some β-Sulfocarboxylic Acids. Bulletin of the Chemical Society of Japan, 41(6), 1388-1393. [Link]

-

Lepper, E. R., & Hauske, J. R. (1998). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. International Journal of Pharmaceutics, 164(1-2), 175-182. [Link]

-

Chemdad. This compound. [Link]

-

Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]

-

ResearchGate. Stability of thalidomide and analogs in human plasma. [Link]

-

Waseda University. Decoding Thermal Behavior in Crystals: Insights from Thalidomide. [Link]

-

Nagabhushanam, K. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. [Link]

-

Nguyen, T. T., et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development, 23(7), 1499-1503. [Link]

-

ResearchGate. Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field. [Link]

-

Brown, R. F. C., & Solly, R. K. (1971). Thermal decomposition of citraconic anhydride. Australian Journal of Chemistry, 24(4), 771-775. [Link]

-

Ni, L., et al. (2001). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 3(4), 333-336. [Link]

-

ConnectSci. Thermal decomposition of citraconic anhydride. [Link]

-

ResearchGate. Thermal decomposition of citraconic anhydride. [Link]

-

SciSpace. Preparation of phthalyl-L-glutamic acid. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C13H9NO5). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 3343-28-0 [smolecule.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. academic.oup.com [academic.oup.com]

- 8. connectsci.au [connectsci.au]

An In-Depth Technical Guide to the Key Chemical Reactions of N-Phthaloyl-DL-glutamic Anhydride

Introduction: A Versatile Building Block in Modern Synthesis

N-Phthaloyl-DL-glutamic anhydride, with the molecular formula C₁₃H₉NO₅, is a pivotal reagent in organic and medicinal chemistry.[1][2][3] Its unique bifunctional nature, combining a reactive glutaric anhydride moiety with a protected amino acid core, makes it an invaluable tool for researchers and drug development professionals. The phthaloyl group serves as a robust protecting group for the amine of glutamic acid, preventing undesired side reactions during complex synthetic sequences.[4] This guide provides a comprehensive exploration of the core chemical reactions involving this compound, offering field-proven insights into its synthesis, reactivity, and applications, with a focus on the causality behind experimental choices.

Stereochemical Considerations: The Significance of the "DL" Designation

It is crucial to recognize that this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] This arises from the common synthetic routes that can lead to racemization.[1] The chiral center at the C3 position of the glutaric anhydride ring significantly influences the molecule's interaction with other chiral entities, a critical consideration in pharmaceutical and biological applications.[1] While the DL-form is broadly used as a synthetic intermediate, chiral resolution techniques can be employed to isolate the individual enantiomers when stereospecificity is required.[1][5][6]

Core Chemical Reactions and Methodologies

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically a two-step process commencing with the protection of the amino group of DL-glutamic acid, followed by cyclization to form the anhydride.[4]

Step 1: Phthaloylation of DL-Glutamic Acid

The initial step involves the reaction of DL-glutamic acid with phthalic anhydride to form N-Phthaloyl-DL-glutamic acid. This reaction is a nucleophilic attack of the amino group of glutamic acid on a carbonyl carbon of phthalic anhydride.[4] The choice of reaction conditions is critical to achieving high yields and purity.

-

Expertise & Experience: While solvent-free melt conditions at high temperatures (120-180°C) are effective, they can sometimes lead to side products and racemization.[1][4] The use of a high-boiling solvent such as pyridine or glacial acetic acid can offer better temperature control and a more homogeneous reaction mixture, leading to a cleaner product.[4][7] The reaction in pyridine, for instance, can proceed at a lower temperature of 115°C.[4]

Step 2: Cyclization to the Anhydride

The formed N-Phthaloyl-DL-glutamic acid is then cyclized to the corresponding anhydride. Acetic anhydride is the reagent of choice for this dehydration reaction, acting as both a solvent and a dehydrating agent.[1][8]

-

Trustworthiness: The protocol's reliability hinges on precise control of the reaction time. Refluxing in acetic anhydride for a short duration (e.g., 15 minutes) is often sufficient to drive the reaction to completion while minimizing potential side reactions.[8] Prolonged heating can lead to decomposition or the formation of unwanted byproducts.

Experimental Protocol: Synthesis of this compound

-

Phthaloylation: In a round-bottom flask, combine DL-glutamic acid (1 eq.) and phthalic anhydride (1 eq.). Add pyridine as a solvent and heat the mixture at 115°C for 1.5 hours.[4] Monitor the reaction progress by TLC.

-

Isolation of N-Phthaloyl-DL-glutamic Acid: After completion, cool the reaction mixture and remove the pyridine under reduced pressure. The resulting solid is N-Phthaloyl-DL-glutamic acid.

-

Cyclization: To the crude N-Phthaloyl-DL-glutamic acid, add acetic anhydride. Reflux the mixture for 15 minutes.[8]

-

Crystallization and Purification: Allow the reaction mixture to cool to room temperature, which should induce crystallization. Filter the solid product and wash it with a suitable solvent like ethyl acetate to remove any residual acetic anhydride and other impurities.[8] Dry the product under vacuum.

Data Presentation: Synthesis Parameters

| Step | Reagents | Temperature (°C) | Time | Typical Yield | Reference |

| Phthaloylation | DL-Glutamic Acid, Phthalic Anhydride, Pyridine | 115 | 1.5 hours | High | [4] |

| Cyclization | N-Phthaloyl-DL-glutamic Acid, Acetic Anhydride | Reflux | 15 minutes | ~95% | [8] |

Visualization: Synthesis Workflow

Caption: A two-step synthesis of this compound.

Hydrolysis: Reversion to the Dicarboxylic Acid

This compound readily undergoes hydrolysis in the presence of water to yield N-Phthaloyl-DL-glutamic acid.[1] This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring.

-

Expertise & Experience: This reaction is often considered a decomposition pathway during storage in a humid environment. Therefore, it is imperative to store the anhydride under anhydrous conditions to maintain its integrity. The hydrolysis is typically acid or base-catalyzed. For preparative purposes, dissolving the anhydride in warm water is sufficient to obtain the diacid.[9]

Visualization: Hydrolysis Mechanism

Caption: The ring-opening hydrolysis of the anhydride.

Aminolysis: Formation of Amides and Peptide Bonds

The reaction of this compound with amines, known as aminolysis, is arguably its most significant and widely utilized transformation. This reaction leads to the regioselective opening of the anhydride ring to form an amide and a carboxylic acid.

-

Trustworthiness: The regioselectivity of the aminolysis reaction is a key feature. The nucleophilic amine preferentially attacks the γ-carbonyl group of the anhydride, which is sterically less hindered than the α-carbonyl group. This regioselectivity is crucial for its application in peptide synthesis, allowing for the formation of γ-glutamyl peptides.[10][11]

Application in Peptide Synthesis:

This compound serves as an excellent reagent for introducing a protected glutamic acid residue into a peptide chain.[1][10][12] The phthaloyl group ensures that the α-amino group of the glutamic acid moiety does not interfere with the coupling reaction. The resulting N-phthaloyl-γ-glutamyl peptide can then be deprotected to reveal the free amine.

-

Expertise & Experience: The deprotection of the phthaloyl group is typically achieved using hydrazine hydrate in a solvent like methanol or ethanol.[13][14] This method, known as the Ing-Manske procedure, proceeds via the formation of a stable phthalhydrazide, liberating the primary amine of the glutamic acid residue. The reaction conditions are generally mild, which helps to avoid racemization of the chiral centers in the peptide.[11]

Experimental Protocol: Aminolysis with an Amino Acid Ester

-

Reaction Setup: Dissolve this compound (1 eq.) in a suitable aprotic solvent such as chloroform or DMF.

-

Addition of Amine: To this solution, add the amino acid ester hydrochloride (1 eq.) and a tertiary amine base like triethylamine (2 eq.) to neutralize the hydrochloride and facilitate the reaction. A catalytic amount of pyridine can also be used.[13]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Work-up and Purification: After the reaction is complete, wash the organic layer with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization: Aminolysis and Deprotection Workflow

Caption: Workflow for peptide synthesis using this compound.

Applications in Drug Development and Beyond

The chemical reactivity of this compound has positioned it as a critical intermediate in the synthesis of various biologically active molecules.

-

Precursor to Thalidomide and its Analogs: It is a key building block in the synthesis of thalidomide and its immunomodulatory derivatives (IMiDs), which are used in the treatment of multiple myeloma and other cancers.[4][15]

-

N-Terminal Protein Derivatization: The reagent is used for the derivatization of the N-terminus of proteins. The introduced phthaloyl group increases the hydrophobicity of the peptide, which can aid in its separation and analysis by mass spectrometry.[1]

-

Synthesis of Chiral Compounds: The L-enantiomer, N-Phthaloyl-L-glutamic anhydride, is a valuable chiral glutamylating agent for the synthesis of optically pure γ-glutamyl compounds.[10][11][16]

Conclusion: An Indispensable Synthetic Tool

This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its well-defined reactivity, coupled with the robust nature of the phthaloyl protecting group, allows for the elegant and efficient construction of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its core chemical reactions—synthesis, hydrolysis, and particularly aminolysis—is essential for leveraging its full potential in research and development. The protocols and insights provided in this guide are intended to empower scientists to utilize this valuable building block with confidence and precision.

References

-

Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Nguyen, V. H., et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. Retrieved from [Link]

-

Faghihi, K., et al. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Asian Journal of Chemistry. Retrieved from [Link]

-

Cîrcu, V., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. UU Research Portal. Retrieved from [Link]

-

Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

-

Majeed, M. (2008). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. ResearchGate. Retrieved from [Link]

-

Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. ResearchGate. Retrieved from [Link]

-

Li, J., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids. Retrieved from [Link]

-

Nefkens, G. H. L. (1959). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature. Retrieved from [Link]

-

Sheehan, J. C., & Frank, V. S. (1949). Amino Acids. V.1 Phthalyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

Stepanova, A. O., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Retrieved from [Link]

-

Stepanova, A. O., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed. Retrieved from [Link]

-

King, F. E., & Kidd, D. A. A. (1949). Preparation of phthalyl-L-glutamic acid. Nature. Retrieved from [Link]

- CN1569820A - Process for synthesis of L-glutamine. (2005). Google Patents.

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-邻苯二甲酰-DL-谷氨酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. actanaturae.ru [actanaturae.ru]